molecular formula C19H15NO B141179 3,4-Dihydro-9-phenyl-1(2H)-acridinone CAS No. 17401-27-3

3,4-Dihydro-9-phenyl-1(2H)-acridinone

Cat. No.: B141179
CAS No.: 17401-27-3
M. Wt: 273.3 g/mol
InChI Key: MCXZEDOYZLGGOG-UHFFFAOYSA-N
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Description

3,4-Dihydro-9-phenyl-1(2H)-acridinone is a chemical compound belonging to the acridinone family. Acridinones are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science. The compound’s structure features a phenyl group attached to the acridinone core, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-9-phenyl-1(2H)-acridinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzophenone with benzaldehyde in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the acridinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-9-phenyl-1(2H)-acridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the acridinone to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring or the acridinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized acridinones.

Scientific Research Applications

3,4-Dihydro-9-phenyl-1(2H)-acridinone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-9-phenyl-1(2H)-acridinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Acridine: A parent compound with a similar core structure but lacking the phenyl group.

    9-Phenylacridine: Similar to 3,4-Dihydro-9-phenyl-1(2H)-acridinone but without the dihydro modification.

    Acridone: Another related compound with a different substitution pattern on the acridinone core.

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the phenyl group and the dihydro modification can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

9-phenyl-3,4-dihydro-2H-acridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO/c21-17-12-6-11-16-19(17)18(13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-16/h1-5,7-10H,6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXZEDOYZLGGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429288
Record name T5728418
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17401-27-3
Record name T5728418
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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